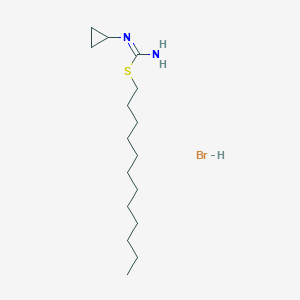
Bromuro de N'-ciclopropil(dodecilsufánil)metanimidamida
Descripción general
Descripción
N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C16H33BrN2S and a molecular weight of 365.42 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclopropyl group, a dodecylsulfanyl chain, and a methanimidamide moiety.
Aplicaciones Científicas De Investigación
N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Métodos De Preparación
The synthesis of N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide involves several steps, typically starting with the preparation of the cyclopropyl and dodecylsulfanyl intermediates. These intermediates are then reacted with methanimidamide under specific conditions to form the final product. The reaction conditions often include the use of hydrobromic acid to facilitate the formation of the hydrobromide salt . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems.
Análisis De Reacciones Químicas
N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing compounds.
Mecanismo De Acción
The mechanism of action of N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The cyclopropyl group and dodecylsulfanyl chain play crucial roles in binding to these targets, which may include enzymes or receptors. The methanimidamide moiety is believed to be involved in the modulation of biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide can be compared with other similar compounds, such as:
- N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrochloride
- N’-cyclopropyl(dodecylsulfanyl)methanimidamide sulfate
- N’-cyclopropyl(dodecylsulfanyl)methanimidamide acetate
These compounds share similar structural features but differ in their counterions, which can influence their solubility, stability, and reactivity. N’-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide is unique due to its specific hydrobromide salt form, which may offer distinct advantages in certain applications .
Propiedades
IUPAC Name |
dodecyl N'-cyclopropylcarbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-16(17)18-15-12-13-15;/h15H,2-14H2,1H3,(H2,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKUUTUMMGZNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NC1CC1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


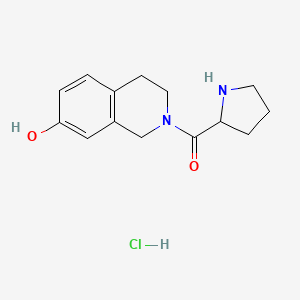
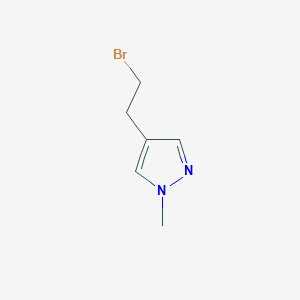

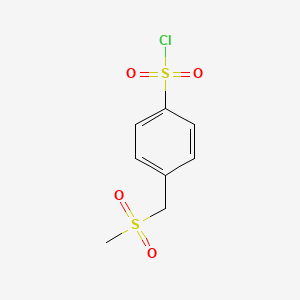
![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)

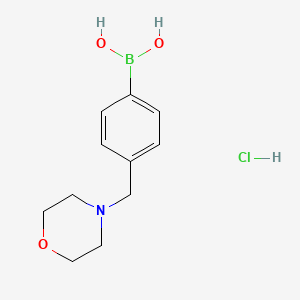
![1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1373599.png)

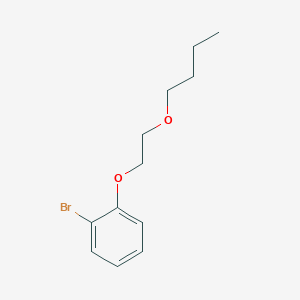

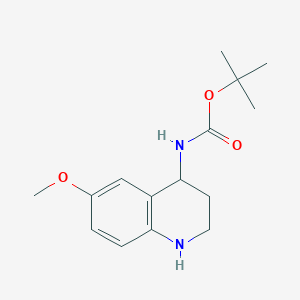
![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)
![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)
